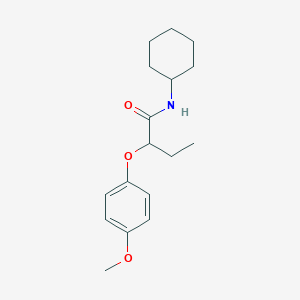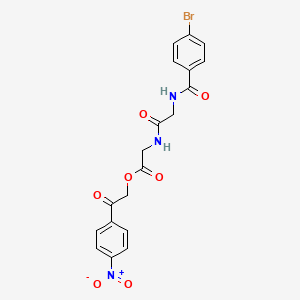
ethyl N-(4-biphenylylcarbonyl)glycinate
Descripción general
Descripción
Ethyl N-(4-biphenylylcarbonyl)glycinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "Boc-Gly-OEt" and is a derivative of glycine. Boc-Gly-OEt is a white crystalline powder with a molecular weight of 285.32 g/mol.
Mecanismo De Acción
Boc-Gly-OEt does not have a specific mechanism of action. However, it is used as a building block in the synthesis of peptides, which can have a wide range of biological activities. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and can modulate various cellular processes.
Biochemical and physiological effects:
Boc-Gly-OEt itself does not have any significant biochemical or physiological effects. However, peptides synthesized using Boc-Gly-OEt can have a wide range of effects depending on their sequence and structure. For example, some peptides can act as hormones, neurotransmitters, or growth factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Gly-OEt has several advantages for use in lab experiments. It is stable, easy to handle, and can be stored for long periods without degradation. Additionally, it can be easily synthesized in large quantities. However, one limitation of Boc-Gly-OEt is its relatively low yield in the synthesis process. This can make it expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the use of Boc-Gly-OEt in scientific research. One area of interest is the synthesis of novel peptides with therapeutic potential. Peptides can be designed to target specific receptors or enzymes, and can be used as therapeutics for a wide range of diseases. Additionally, Boc-Gly-OEt can be used as a starting material for the synthesis of peptide-based materials, such as hydrogels and nanoparticles, which have applications in drug delivery and tissue engineering. Finally, Boc-Gly-OEt can be used as a tool for studying protein-protein interactions, which play a critical role in many biological processes.
Aplicaciones Científicas De Investigación
Boc-Gly-OEt has found widespread use in scientific research as a building block for the synthesis of peptides and proteins. Peptides are short chains of amino acids that play a critical role in many biological processes. They are used as therapeutic agents for the treatment of various diseases, including cancer and diabetes. Boc-Gly-OEt is used as a starting material in the synthesis of peptides due to its stability and ease of handling.
Propiedades
IUPAC Name |
ethyl 2-[(4-phenylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-16(19)12-18-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDHQKHULRXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4848829.png)
![N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)

![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)

![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)
![N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4848894.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4848899.png)
![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4848907.png)